N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C11H16N2O2S. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom.
Mechanism of Action
Target of Action
Morpholine derivatives have been found to have a wide variety of pharmacological activities .
Mode of Action
It is known that morpholine derivatives can inhibit certain enzymes, such as monoamine oxidase .
Biochemical Pathways
Morpholine derivatives have been found to have a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Morpholine derivatives have been found to have a wide range of pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves optimizing these synthetic routes to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency of the process. For example, using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base such as triethylamine (TEA) can facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Common Reagents and Conditions
The choice of reagents and conditions depends on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an inhibitor of Mycobacterium tuberculosis, targeting the QcrB subunit of the menaquinol cytochrome c oxidoreductase.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Nanotechnology: The unique properties of thiophene derivatives make them valuable in the fabrication of nanomaterials and nanodevices.
Comparison with Similar Compounds
N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a Mycobacterium tuberculosis inhibitor, which distinguishes it from other thiophene derivatives .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-11(10-2-1-9-16-10)12-3-4-13-5-7-15-8-6-13/h1-2,9H,3-8H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBGZNHEADAJIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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